Dimethyl(octyl)silane

Übersicht

Beschreibung

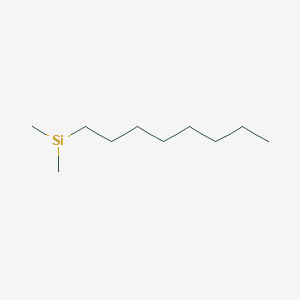

Dimethyl(octyl)silane, also known as n-octyldimethylsilane, has the chemical formula C<sub>10</sub>H<sub>24</sub>Si . It belongs to the class of organosilanes, which are compounds containing a silicon atom bonded to organic groups. The molecule consists of an octyl (C<sub>8</sub>H<sub>17</sub>) group attached to a silicon atom via two methyl (CH<sub>3</sub>) groups.

Synthesis Analysis

Dimethyl(octyl)silane can be synthesized through various methods, including hydrosilylation reactions or direct substitution of halosilanes with octyl Grignard reagents. These synthetic routes allow for the controlled introduction of the octyl group onto the silicon atom.Molecular Structure Analysis

The molecular structure of dimethyl(octyl)silane consists of a silicon atom (Si) bonded to two methyl groups (CH<sub>3</sub>) and an octyl group (C<sub>8</sub>H<sub>17</sub>). The arrangement of atoms results in a linear molecule.Chemical Reactions Analysis

Dimethyl(octyl)silane can participate in various chemical reactions, including hydrolysis, oxidation, and substitution reactions. For example, it can react with water to form silanol groups on the surface, which can be useful for modifying solid substrates.Physical And Chemical Properties Analysis

- Density : Varies with temperature.

- Boiling Point : Approximately 188.2°C at 760 mmHg.

- Flash Point : Around 58.0°C.

- Solubility : Soluble in organic solvents.

- Reactivity : Can undergo hydrolysis and other chemical reactions.

Wissenschaftliche Forschungsanwendungen

Corrosion Resistance Properties

Dimethyl(octyl)silane shows promise in enhancing corrosion resistance properties when used in organically modified silane (Ormosil) coatings. Studies on Ormosil thin films on aluminum alloy substrates revealed that incorporating alkyl-modified silane, including dimethyl and n-octyl variants, improved the coatings' hydrophobicity and corrosion resistance. These characteristics increased with higher alkyl-modified silane concentrations and longer alkyl chain lengths (Metroke, Gandhi, & Apblett, 2004).

Hydrosilylation Applications

In the field of catalysis, dimethyl(octyl)silane derivatives are utilized in hydrosilylation processes. For instance, the hydrosilylation of alkenes with tertiary alkoxy- and siloxy-substituted silanes, including dimethyl variants, demonstrated anti-Markovnikov selectivity using nickel-based catalysts. This process is relevant to industrial applications, particularly in the silicones industry (Pappas, Treacy, & Chirik, 2016).

Organosilane Surface Modification

Dimethyl(octyl)silane plays a role in surface modification technologies. For example, edge modification of laponite with dimethyl-octylmethoxysilane was studied, showing that varying silane concentration, sonication, and aging time impacted the grafted silane amount. These modified clays, characterized by various techniques, have potential applications in diverse fields (Daniel, Frost, & Zhu, 2008).

Polysiloxane Film Development

Research also extends into the development of polysiloxane films. For instance, irregular tetra-branched star polymers with terminal Si-H bonds were modified using Pt-catalyzed hydrosilylation with specific epoxides, leading to the formation of crosslinked polydimethylsiloxane (PDMS) films. These films, characterized by various spectroscopic methods, have potential applications in coatings and adhesives (Cai & Weber, 2004).

Silane Functionalization in Zeolites

Silane functionalization in zeolites for water adsorption applications also employs dimethyl(octyl)silane. Zeolites modified with dimethoxydimethyl silane and other silanes showed altered hydrophilic behavior, which is significant for applications requiring low-temperature regeneration in adsorption processes (Bonaccorsi, Bruzzaniti, Calabrese, & Proverbio, 2016).

Safety And Hazards

Dimethyl(octyl)silane is flammable and may form explosive mixtures with air. It can cause burns to eyes, skin, and mucous membranes. Containers may explode when heated.

Zukünftige Richtungen

Research on silane coupling agents continues to explore novel modifications, improved performance, and better understanding of their mechanisms. Future efforts should focus on addressing technical obstacles and designing high-performance materials.

Eigenschaften

InChI |

InChI=1S/C10H23Si/c1-4-5-6-7-8-9-10-11(2)3/h4-10H2,1-3H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMJYIVBMFKWJMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724002 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl(octyl)silane | |

CAS RN |

40934-68-7 | |

| Record name | Dimethyl(octyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

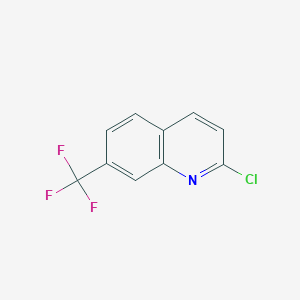

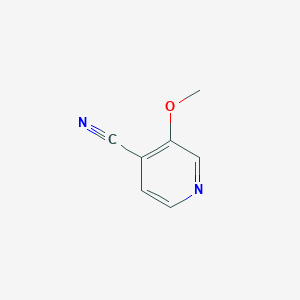

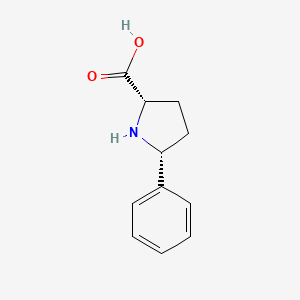

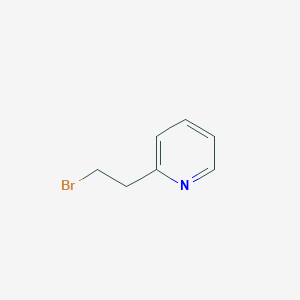

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

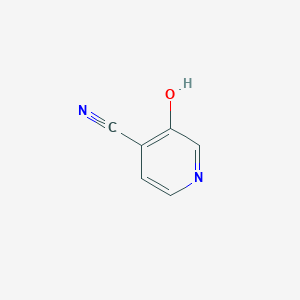

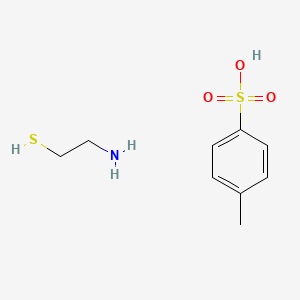

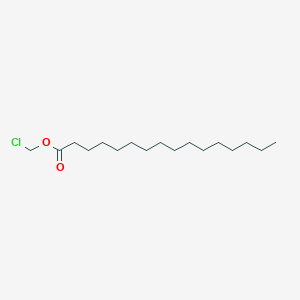

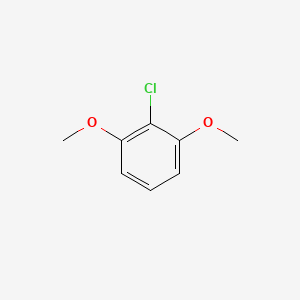

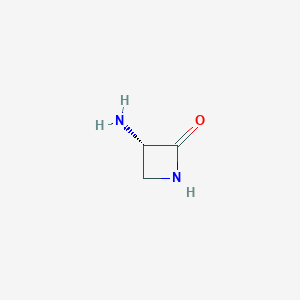

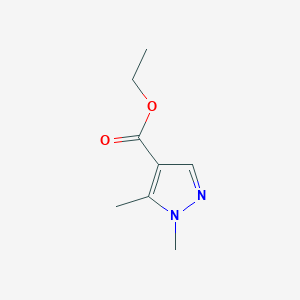

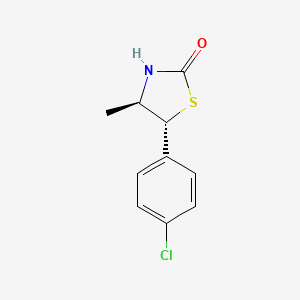

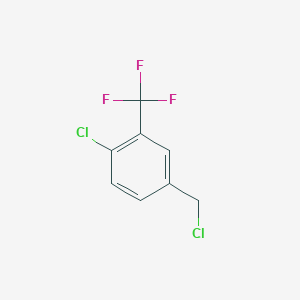

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.